An In-depth Technical Guide to 4-Cyano-3-methoxybenzoic acid (CAS 102362-00-5)
An In-depth Technical Guide to 4-Cyano-3-methoxybenzoic acid (CAS 102362-00-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Cyano-3-methoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into its synthesis, properties, and potential utility, grounded in authoritative scientific principles.
Section 1: Physicochemical and Safety Profile
4-Cyano-3-methoxybenzoic acid is a yellow to brown solid.[1] Its core structure consists of a benzoic acid scaffold substituted with a methoxy group at position 3 and a cyano group at position 4. This unique substitution pattern of an electron-donating group (methoxy) and an electron-withdrawing group (cyano) dictates its chemical reactivity and potential applications.
Table 1: Physicochemical Properties of 4-Cyano-3-methoxybenzoic acid
| Property | Value | Source(s) |
| CAS Number | 102362-00-5 | [1] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| IUPAC Name | 4-Cyano-3-methoxybenzoic acid | |
| Synonyms | Not available | |
| Appearance | Yellow to Brown Solid | [1] |
| Purity | Typically ≥95% | [1] |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)C#N | [2] |
| InChI Key | MBHJRZMASFIJBE-UHFFFAOYSA-N | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Safety and Handling
4-Cyano-3-methoxybenzoic acid is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements: [1]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Section 2: Synthesis and Reactivity
Proposed Synthesis Workflow
A logical synthetic pathway would begin with the commercially available 4-amino-3-methoxybenzoic acid.
Caption: Proposed two-step synthesis of 4-Cyano-3-methoxybenzoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Diazotization of 4-Amino-3-methoxybenzoic acid
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In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in dilute hydrochloric acid (e.g., 3 M) and cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.
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Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Effervescence (nitrogen gas) should be observed.
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Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to drive the reaction to completion.
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Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the crude product.
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Filter the solid, wash thoroughly with cold water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Cyano-3-methoxybenzoic acid.
Reactivity and Acidity
The reactivity of 4-Cyano-3-methoxybenzoic acid is governed by its three functional groups: the carboxylic acid, the cyano group, and the substituted aromatic ring.
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Acidity: The carboxylic acid proton is acidic. The acidity is influenced by the substituents on the benzene ring. The electron-withdrawing cyano group (-CN) increases the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through its inductive and resonance effects. Conversely, the electron-donating methoxy group (-OCH₃) tends to decrease acidity. The net effect will be a benzoic acid that is more acidic than p-methoxybenzoic acid but likely less acidic than p-cyanobenzoic acid.
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Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations such as esterification, conversion to an acid chloride, and amide formation.
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Cyano Group Reactions: The nitrile can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to an amine.
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Aromatic Ring: The aromatic ring is relatively electron-deficient due to the presence of the two electron-withdrawing groups (in the context of electrophilic aromatic substitution). Electrophilic aromatic substitution reactions would be disfavored and would likely occur at the positions ortho to the methoxy group if forced.
Section 3: Spectroscopic Profile (Predicted)
As experimental spectra are not publicly available, this section provides a predicted spectroscopic profile based on the analysis of structurally similar compounds and established principles of spectroscopy.
Table 2: Predicted Spectroscopic Data for 4-Cyano-3-methoxybenzoic acid
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons as three distinct signals, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals for the carboxyl carbon, nitrile carbon, two quaternary aromatic carbons, three methine aromatic carbons, and the methoxy carbon. |
| IR Spectroscopy | Characteristic absorptions for O-H (broad), C-H (aromatic and aliphatic), C≡N, C=O, and C-O stretches. |
| Mass Spectrometry | A molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Predicted ¹H NMR (in DMSO-d₆, 400 MHz):
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δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad).
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δ ~7.8-8.0 ppm (m, 2H): Aromatic protons ortho and para to the methoxy group.
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δ ~7.6 ppm (d, 1H): Aromatic proton meta to the methoxy group.
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δ ~3.9 ppm (s, 3H): Methoxy protons.
Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):
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δ ~166 ppm: Carboxylic acid carbon (C=O).
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δ ~160 ppm: Aromatic carbon attached to the methoxy group.
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δ ~135 ppm: Aromatic carbon attached to the carboxylic acid.
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δ ~133 ppm, ~120 ppm, ~115 ppm: Remaining aromatic carbons.
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δ ~117 ppm: Cyano carbon (C≡N).
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δ ~56 ppm: Methoxy carbon (-OCH₃).
Predicted IR (KBr pellet, cm⁻¹):
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3300-2500 (broad): O-H stretch of the carboxylic acid.
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~3000: Aromatic C-H stretch.
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~2950: Aliphatic C-H stretch of the methoxy group.
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~2230: C≡N stretch (nitrile).
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~1700: C=O stretch of the carboxylic acid.
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~1600, ~1500: Aromatic C=C stretches.
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~1250: Asymmetric C-O-C stretch of the aryl ether.
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~1020: Symmetric C-O-C stretch of the aryl ether.
Predicted Mass Spectrum (EI):
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m/z 177: Molecular ion [M]⁺.
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m/z 160: Loss of -OH.
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m/z 149: Loss of C=O.
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m/z 132: Loss of -COOH.
Section 4: Potential Applications in Drug Discovery and Materials Science
Substituted benzoic acids are valuable scaffolds in medicinal chemistry and materials science. While specific applications for 4-Cyano-3-methoxybenzoic acid have not been documented, its structure suggests several potential uses.
As a Pharmaceutical Intermediate
The combination of a carboxylic acid, a nitrile, and a methoxy-substituted ring makes this compound a versatile building block for the synthesis of more complex molecules with potential biological activity.
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Scaffold for Bioactive Molecules: The carboxylic acid can be converted to an amide, which is a common functional group in many drugs. The methoxy and cyano groups can serve as handles for further functionalization or as key pharmacophoric features for binding to biological targets.
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Analgesic and Anti-inflammatory Agents: The related compound, 3-Cyano-4-methoxybenzoic acid methyl ester, is used in the development of anti-inflammatory and analgesic drugs.[3] This suggests that 4-Cyano-3-methoxybenzoic acid could be a valuable precursor for similar therapeutic agents.
Illustrative Synthetic Application
Caption: Potential use of 4-Cyano-3-methoxybenzoic acid in a drug synthesis workflow.
In Materials Science
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Liquid Crystals: Cyanobenzoic acids are known to be used in the production of liquid crystals.[4] The rigid, polar structure of 4-Cyano-3-methoxybenzoic acid makes it a candidate for incorporation into liquid crystalline materials.
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Coordination Polymers: As a ligand, it could be used to synthesize coordination polymers with interesting structural and functional properties, such as gas storage or catalysis.
Section 5: Potential Biological Activity
While no biological activity has been reported for 4-Cyano-3-methoxybenzoic acid, studies on related methoxybenzoic acid derivatives suggest potential areas for investigation.
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Enzyme Inhibition: Methoxybenzoic acid derivatives have been shown to inhibit various enzymes. For instance, some derivatives exhibit tyrosinase inhibitory activity.
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Antimicrobial and Antifungal Properties: Benzoic acid and its derivatives are known for their antiseptic properties. It is plausible that 4-Cyano-3-methoxybenzoic acid could exhibit antimicrobial or antifungal activity.
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Modulation of Cellular Pathways: Research has shown that some benzoic acid derivatives can modulate cellular pathways related to proteostasis, suggesting potential applications in age-related diseases.
Further research is needed to explore the biological profile of this compound.
References
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PubChemLite. 4-cyano-3-methoxybenzoic acid (C9H7NO3). [Link]
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PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]
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MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
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Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]
